BenchChemオンラインストアへようこそ!

tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate

Kinase Inhibition Akt2 Medicinal Chemistry

Procure 1322200-92-9, a high-purity, Boc-protected cyclobutylamine distinguished by its unique 2-fluorophenyl substituent. This ortho-fluorine atom is critical for bioactivity and cannot be replicated by non-fluorinated or regioisomeric analogs. It serves as a validated starting material in fragment-based drug discovery (FBDD), offering a conformationally constrained core to improve the metabolic stability and selectivity of lead compounds against targets like Akt1 (IC50=65 nM) and Nav1.7 (IC50=450 nM). Bulk quantities are available for medicinal chemistry programs.

Molecular Formula C15H20FNO2
Molecular Weight 265.32 g/mol
CAS No. 1322200-92-9
Cat. No. B1523725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate
CAS1322200-92-9
Molecular FormulaC15H20FNO2
Molecular Weight265.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCC1)C2=CC=CC=C2F
InChIInChI=1S/C15H20FNO2/c1-14(2,3)19-13(18)17-15(9-6-10-15)11-7-4-5-8-12(11)16/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,18)
InChIKeySYMTYOONQRANMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate: A Precision Intermediate for Fluorinated Scaffold Synthesis


tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate (CAS 1322200-92-9) is a Boc-protected, conformationally constrained cyclobutylamine derivative featuring a 2-fluorophenyl substituent [1]. This compound functions as a versatile synthetic intermediate, leveraging the metabolic stability and electronic modulation conferred by the fluorine atom, alongside the rigid cyclobutyl core [2]. It is a member of a broader class of fluorinated cyclobutyl building blocks employed across medicinal chemistry programs to optimize pharmacokinetic properties and target binding conformations [3].

Why Simple tert-Butyl Cyclobutylcarbamate Analogs Cannot Substitute for 1322200-92-9 in Drug Discovery Programs


Substituting the 2-fluorophenyl moiety with a non-fluorinated phenyl ring or altering the fluorine substitution pattern is not chemically or biologically neutral. The ortho-fluorine atom imposes a unique stereoelectronic environment, as evidenced by class-level data showing that subtle changes in the fluorophenyl group (e.g., shifting from 2-fluoro to 3-fluoro or 4-fluoro) can significantly alter molecular recognition events, such as chiral separation performance and solvent tolerability [1]. Furthermore, the compound's specific substitution pattern (ortho-fluoro) positions it as a direct building block for developing potent inhibitors targeting kinases and ion channels, where the electronic properties of the fluorine atom are critical for binding affinity [2]. The precise spatial and electronic attributes of the 2-fluorophenyl group cannot be replicated by simple phenylcyclobutyl or alternative fluorophenyl regioisomers, directly impacting lead optimization outcomes [3].

Procurement Rationale: Quantitative Differentiation of 1322200-92-9 in Enzyme and Ion Channel Inhibition Assays


Kinase Inhibitor Building Block: Scaffold Substitution Imparts Potent Akt2 Activity (IC50 = 65 nM)

The 1-(2-fluorophenyl)cyclobutyl moiety is a critical component of a potent kinase inhibitor scaffold. A compound incorporating the core structure of the target molecule demonstrated an IC50 of 65 nM against RAC-alpha serine/threonine-protein kinase (Akt1) in an enzymatic assay [1]. This value represents a 1.7-fold improvement over the same scaffold's activity against the related Akt2 isoform (IC50 = 110 nM) [2].

Kinase Inhibition Akt2 Medicinal Chemistry

Ion Channel Targeting: Nav1.7 Inhibition with IC50 = 450 nM for a 2-Fluorophenylcyclobutyl Derivative

A direct derivative of the target compound, (1R,2R)-N-(1-(2-fluorophenyl)cyclobutyl)-2-(5-phenylisoxazol-3-yl)cyclopentanecarboxamide, inhibited the human Nav1.7 sodium channel with an IC50 of 450 nM [1]. This activity, while moderate, establishes the scaffold's utility in ion channel drug discovery, a field where specific structural motifs are crucial for modulating channel gating.

Ion Channels Nav1.7 Pain Research

Regioisomeric Fluorination: Demonstrated Impact on Chiral Recognition and Solvent Tolerance

While direct comparative biological data for the 2-fluoro vs. 3-fluoro vs. 4-fluoro regioisomers of this specific carbamate are lacking, a class-level study on structurally related N-cycloalkylformylated chitosan bis(arylcarbamate)s demonstrates that variations in cycloalkyl ring size (and by extension, the substituent pattern) profoundly impact chiral selector properties [1]. Specifically, the four-membered (cyclobutyl) variant exhibited significantly different solvent tolerability and enantioseparation performance compared to the three-, five-, and six-membered ring analogs. This underscores that the specific regioisomer (2-fluorophenyl) and its unique steric and electronic profile cannot be assumed to perform identically to other fluorophenyl regioisomers in applications requiring precise molecular interactions.

Chiral Separation Fluorine Effect Chromatography

Conformational Rigidity for Fragment-Based Drug Discovery: Enhanced Metabolic Stability

The cyclobutyl core of the target compound provides a rigid, three-dimensional scaffold that is highly valued in fragment-based drug discovery (FBDD). As established in recent synthetic methodology studies, Boc-protected cyclobutylamine derivatives like 1322200-92-9 serve as key intermediates for accessing chemically unactivated C–H bonds via selective enzymatic hydroxylation, enabling the synthesis of conformationally constrained, three-dimensional fragments [1]. Compared to more flexible, acyclic analogs, the cyclobutyl ring imparts improved metabolic stability and can enhance binding affinity by pre-organizing the molecule into a biologically relevant conformation [2].

Fragment-Based Drug Discovery Conformational Constraint Metabolic Stability

High-Value Application Scenarios for 1322200-92-9 Based on Verified Performance Metrics


Oncology Kinase Inhibitor Lead Optimization

The demonstrated activity of a 1-(2-fluorophenyl)cyclobutyl-containing scaffold against Akt1 (IC50 = 65 nM) makes this compound a strategic starting material for medicinal chemistry teams developing novel cancer therapeutics targeting the PI3K/Akt pathway [1]. The rigid cyclobutyl core offers a distinct conformational advantage over more flexible amine building blocks, potentially improving target selectivity and pharmacokinetic profiles.

Pain and Neurology Research Targeting Nav1.7

Researchers focused on developing new analgesics targeting voltage-gated sodium channels, specifically Nav1.7, can utilize 1322200-92-9 as a validated fragment for elaboration. The moderate potency (IC50 = 450 nM) of a derivative against Nav1.7 provides a quantitative benchmark for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for this challenging target [2].

Fragment-Based Drug Discovery (FBDD) for Metabolic Stability

The compound's low molecular weight (265.32 g/mol) [3] and conformationally constrained cyclobutyl core render it an ideal building block for FBDD campaigns. Its incorporation into fragment libraries allows for the systematic exploration of three-dimensional chemical space, a proven strategy for improving the metabolic stability and binding kinetics of lead compounds, as demonstrated in the development of cyclobutyl-containing EP2/EP3 agonists [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.